molecular formula C22H27FN3NaO6S B1146474 瑞舒伐他汀钠 CAS No. 147098-18-8

瑞舒伐他汀钠

货号: B1146474
CAS 编号: 147098-18-8
分子量: 503.5 g/mol
InChI 键: RGEBGDYYHAFODH-RRABGKBLSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

瑞舒伐他汀钙,化学名称为 rosuvastatin calcium,是一种处方药,主要用于治疗高胆固醇并预防心血管疾病,如心脏病发作和中风。它属于一类称为他汀类的药物,通过抑制肝脏中的 HMG-CoA 还原酶发挥作用,从而减少胆固醇的产生。 这种化合物以片剂形式提供,由于其在降低低密度脂蛋白 (LDL) 胆固醇和提高高密度脂蛋白 (HDL) 胆固醇方面的功效而被广泛处方 .

科学研究应用

瑞舒伐他汀钙在科学研究中有广泛的应用:

    化学: 用作研究他汀合成和机制的模型化合物。

    生物学: 研究其对细胞胆固醇代谢和基因表达的影响。

    医学: 广泛研究其在降低心血管危险因素方面的功效及其在阿尔茨海默病等其他疾病中的潜在益处。

    工业: 用于开发新的药物制剂和药物递送系统。

作用机制

瑞舒伐他汀钙通过抑制 HMG-CoA 还原酶发挥作用,HMG-CoA 还原酶是胆固醇生物合成途径中的关键酶。通过阻断这种酶,瑞舒伐他汀降低了肝脏中胆固醇的产生。这导致从血液中吸收 LDL 胆固醇并分解 LDL 胆固醇的增加,从而降低了总体胆固醇水平。 分子靶点包括 HMG-CoA 还原酶和参与胆固醇代谢的各种受体 .

生化分析

Biochemical Properties

Rosuvastatin Sodium works by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Cellular Effects

Rosuvastatin Sodium has been shown to have a variety of effects on cells. It can help prevent or slow down medical problems, like atherosclerosis (hardening of the arteries), that are caused by fats clogging the blood vessels . It may also be used to prevent certain types of heart and blood vessel problems in patients with risk factors for heart problems . In addition, it has been found to induce modest changes in immunologic and metabolic measures in normocholesterolemic subjects .

Molecular Mechanism

The molecular mechanism of Rosuvastatin Sodium involves the inhibition of HMG-CoA reductase, thereby reducing the production of cholesterol in the body . This leads to a decrease in the levels of LDL and VLDL, which are sometimes referred to as “bad cholesterol” due to their association with an increased risk of cardiovascular disease .

Temporal Effects in Laboratory Settings

In laboratory settings, Rosuvastatin Sodium has been shown to have various effects over time. For instance, it has been associated with a reduction in total and differential white blood cell counts in asthmatic and hyperlipidemic rat models . It also reduced oxidative stress by decreasing nitrite and malondialdehyde concentrations, and increasing total thiol content .

Dosage Effects in Animal Models

The effects of Rosuvastatin Sodium can vary with different dosages in animal models. For example, in a study involving rats, rosuvastatin was given once daily in the dose range of 5–80 mg, with 40 mg being the maximum approved daily dose . The systemic exposure of rosuvastatin was characterized by a large coefficient of variation (48%), indicating a variation in its effects with different dosages .

Metabolic Pathways

Rosuvastatin Sodium is involved in the cholesterol synthesis pathway, where it inhibits the conversion of HMG-CoA to mevalonic acid . This is a key step in the production of cholesterol and other compounds involved in lipid metabolism and transport .

Transport and Distribution

Rosuvastatin Sodium is transported and distributed within cells and tissues. It is highly selective for liver tissue, and does not have unrestricted access to other cell types throughout the body (e.g., myocytes, renal tissue) by passive diffusion across cell membranes . Its relatively low systemic bioavailability, low concentrations required to produce efficient HMG-CoA reductase inhibition, and the selectivity of uptake into hepatic versus non-hepatic cells are considered important safety attributes of Rosuvastatin Sodium .

Subcellular Localization

The subcellular localization of Rosuvastatin Sodium is primarily in the liver, where it exerts its effects . It is taken up by the liver cells and inhibits the HMG-CoA reductase enzyme, thereby reducing the production of cholesterol .

准备方法

合成路线和反应条件

瑞舒伐他汀钙的合成涉及几个关键步骤,从市售原料开始。该过程通常包括:

    嘧啶环的形成: 该步骤涉及合适的醛与胍衍生物缩合形成嘧啶环。

    氟苯基的引入: 氟苯基通过亲核芳香取代反应引入。

    内酯环的形成: 内酯环通过一系列酯化和环化反应形成。

    最终组装:

工业生产方法

瑞舒伐他汀钙的工业生产在严格的条件下进行,以确保高纯度和高收率。该过程涉及大规模化学合成,然后进行纯化步骤,例如结晶和过滤。最后产品然后被制成片剂或胶囊用于医疗用途。

化学反应分析

反应类型

瑞舒伐他汀钙经历了几种类型的化学反应,包括:

    氧化: 这种反应可以在特定条件下发生,导致氧化代谢物的形成。

    还原: 还原反应不太常见,但可以在某些条件下发生。

    取代: 亲核取代反应参与该化合物的合成。

常用试剂和条件

    氧化剂: 过氧化氢、高锰酸钾。

    还原剂: 硼氢化钠、氢化铝锂。

    溶剂: 甲醇、乙醇、二氯甲烷。

    催化剂: 钯碳、氧化铂。

主要生成产物

从这些反应中形成的主要产物包括各种中间体和副产物,这些中间体和副产物通常在纯化过程中被去除,以获得纯瑞舒伐他汀钙。

相似化合物的比较

类似化合物

    阿托伐他汀: 另一种广泛使用和他汀类药物,具有类似的作用机制,但药代动力学特性不同。

    辛伐他汀: 一种较早的和他汀类药物,具有类似的降胆固醇作用,但副作用不同。

    普伐他汀: 以与其他和他汀类药物相比,其药物相互作用的可能性较低而闻名。

独特之处

瑞舒伐他汀钙的独特之处在于与其他和他汀类药物相比,它在较低剂量下具有高效力和功效。它还具有更长的半衰期,允许每日一次给药。 此外,它已被证明对 HDL 胆固醇水平有有利影响,使其成为许多患者的首选 .

属性

CAS 编号

147098-18-8

分子式

C22H27FN3NaO6S

分子量

503.5 g/mol

IUPAC 名称

sodium;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;

InChI 键

RGEBGDYYHAFODH-RRABGKBLSA-M

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

手性 SMILES

CC(C)C1=NC(=NC(=C1/C=C/C(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

规范 SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

产品来源

United States

Synthesis routes and methods

Procedure details

Rosuvastatin tert-butyl ester (3.0 g, 5.6 mmol) is dissolved in 25 mL of a 4:1 mixture of THF/water. The clear solution is warmed to 30° C. and 8.0 M NaOH (0.75 mL, 6.0 mmol) was added portionwise. The reaction mixture is stirred at 30° C. for 2 hours giving a clear yellow solution. Then THF is removed completely under the reduced pressure (20 mbar) at 40° C. The remaining aqueous solution is diluted with water to 25 mL and washed with AcOEt (2×10 mL). After separation from the organic layer aqueous phase is distilled under the reduced pressure (20 mbar) at 40° C. to completely remove the dissolved AcOEt. The remaining clear solution of sodium rosuvastatinate is diluted with water to 25 mL and liophylized to afford 2.81 g (100%) of rosuvastatin sodium salt as white powder.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Yield
100%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。